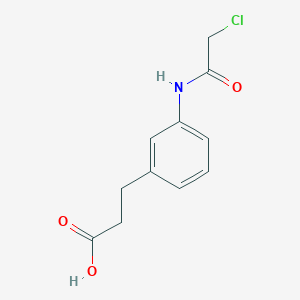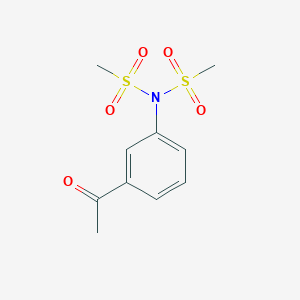
1-(2-(Methylamino)ethyl)piperidin-2-one hydrobromide
Vue d'ensemble
Description
“1-(2-(Methylamino)ethyl)piperidin-2-one hydrobromide” is a chemical compound with the CAS Number: 1185568-97-1 . It has a molecular weight of 237.14 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C8H16N2O.BrH/c1-9-5-7-10-6-3-2-4-8(10)11;/h9H,2-7H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.14 . It is a solid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure Analysis
- 1-(2-(Methylamino)ethyl)piperidin-2-one hydrobromide derivatives are used in chemical synthesis, particularly in conjugate additions, forming compounds like 3-[2-(bromomethyl)piperidin-1-yl]propanoates and 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. These derivatives have potential applications in designing novel compounds for various purposes, including medicinal chemistry (D’hooghe, Tehrani, Buyck, & Kimpe, 2009). The molecular and crystal structures of related hydroxy derivatives of hydropyridine have been studied to understand the conformation and packing of molecules in crystals, indicating the importance of such derivatives in crystallography and material sciences (Kuleshova & Khrustalev, 2000).
Medicinal Chemistry and Drug Discovery
- The compound and its derivatives have been explored for their potential in medicinal chemistry. For instance, 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides were identified as inhibitors of soluble epoxide hydrolase, playing a significant role in drug discovery for various diseases. The study of such compounds aids in understanding molecule-target interactions and pharmacodynamics (Thalji et al., 2013). Additionally, derivatives of 1-(2-(Methylamino)ethyl)piperidin-2-one hydrobromide have been examined for their role in molecular association and hydrogen bonding, crucial for drug design and understanding drug-receptor interactions (Dega-Szafran et al., 2002).
Pharmacology and Bioactive Compound Synthesis
- Compounds derived from 1-(2-(Methylamino)ethyl)piperidin-2-one hydrobromide are studied for their pharmacological properties. Research has focused on synthesizing and evaluating novel derivatives for activities like anticancer properties, showcasing the compound's relevance in developing new therapeutic agents (Rehman et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-(methylamino)ethyl]piperidin-2-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.BrH/c1-9-5-7-10-6-3-2-4-8(10)11;/h9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLFINLTGAKEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCCC1=O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B1421587.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline](/img/structure/B1421588.png)

![4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421592.png)



![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid](/img/structure/B1421601.png)


![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421606.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline](/img/structure/B1421607.png)

